3-Butenyltrimethylsilan
Übersicht
Beschreibung
3-Butenyltrimethylsilane is an organosilicon compound with the chemical formula C9H20Si. It consists of a butenyl group attached to a silicon atom, which is further bonded to three methyl groups. This compound is a colorless liquid with a characteristic odor and is soluble in organic solvents such as ethers, alcohols, and hydrocarbons .
Wissenschaftliche Forschungsanwendungen
3-Butenyltrimethylsilane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organosilicon compounds.
Polymer Chemistry: It plays a role in the polymerization processes, particularly in the formation of silicon-containing polymers.
Material Science: The compound is utilized in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Biological Studies: It is employed in the study of biological systems, particularly in the modification of biomolecules for improved stability and functionality.
Safety and Hazards
3-Butenyltrimethylsilane is classified as highly flammable . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Relevant Papers One paper discusses the use of poly(3-butenyltrimethylsilane sulfone) in nanolithography . Another paper mentions the complexation abilities of three ω-alkenyltrimethylsilanes, including 3-butenyltrimethylsilane . A third paper discusses the properties and lithographic performance of poly(3-butenyltrimethylsilane sulfone) as an imaging and pattern transfer layer for two-layer resist systems .
Wirkmechanismus
Vorbereitungsmethoden
3-Butenyltrimethylsilane can be synthesized by reacting 3-butene with trimethylchlorosilane under alkaline conditions. This reaction is typically carried out under an inert atmosphere to prevent reaction with water and oxygen in the air . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
3-Butenyltrimethylsilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding silanols or siloxanes.
Reduction: It can be reduced under specific conditions to yield different silane derivatives.
Substitution: The butenyl group can participate in substitution reactions, where it is replaced by other functional groups.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, often catalyzed by transition metals.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like platinum or palladium. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
3-Butenyltrimethylsilane can be compared with other similar compounds, such as:
- 5-Hexenyltrimethylsilane
- 7-Octenyltrimethylsilane
These compounds differ in the length of the alkenyl chain attached to the silicon atom. The unique properties of 3-Butenyltrimethylsilane, such as its higher incorporation rate in polymerization reactions, make it particularly valuable in certain applications .
Eigenschaften
IUPAC Name |
but-3-enyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Si/c1-5-6-7-8(2,3)4/h5H,1,6-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGSLTWDWCYCME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294482 | |
Record name | but-3-enyl(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763-13-3 | |
Record name | 763-13-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | but-3-enyl(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Buten-1-yl(trimethyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3-Butenyltrimethylsilane in current research?
A1: 3-Butenyltrimethylsilane is primarily investigated for its use as a monomer in the creation of specialized polymers for lithographic processes. Specifically, it is copolymerized with sulfur dioxide to create poly(3-Butenyltrimethylsilane sulfone) (PBTMSS) [, , , ]. This polymer demonstrates sensitivity to electron beams, making it suitable for high-resolution patterning in microelectronics fabrication [, , ].
Q2: How does PBTMSS, derived from 3-Butenyltrimethylsilane, contribute to the fabrication of microelectronic components?
A2: PBTMSS is utilized in a two-layer resist system for electron beam lithography [, , ]. This system involves PBTMSS as a top layer and a more robust material like diamond-like carbon (DLC) or hard-baked Novolac as the bottom layer [, , ]. Upon exposure to an electron beam, PBTMSS undergoes modifications that allow for selective removal during the development process. This creates a pattern in the PBTMSS layer, which can then be transferred to the bottom layer through etching processes. The bottom layer acts as a mask, enabling the precise fabrication of intricate structures on the underlying substrate, crucial for microelectronic components [, , ].
Q3: Beyond microelectronics, are there other research avenues exploring the polymerization of 3-Butenyltrimethylsilane?
A3: Yes, researchers have explored copolymerizing 3-Butenyltrimethylsilane with ethylene using a specific catalyst system: Ethylenebis(indenyl)zirconium Dichloride/Methylaluminoxane []. This process leads to the creation of new copolymers with potentially different properties and applications [].
Q4: The research mentions "oxygen reactive ion etching" (O2 RIE) in relation to PBTMSS. What is the significance of this process?
A4: O2 RIE is a crucial step in transferring the pattern created in the PBTMSS layer to the underlying substrate during lithography []. This dry etching technique utilizes oxygen plasma to selectively remove material. Interestingly, during O2 RIE, PBTMSS undergoes degradation and passivation mechanisms, which have been studied using various surface-sensitive analytical techniques []. Understanding these mechanisms is key to optimizing the etching process and achieving high-fidelity pattern transfer for microfabrication.
Q5: What are the limitations of using PBTMSS in lithographic processes?
A5: While PBTMSS demonstrates good sensitivity to electron beams, research indicates that precise control over the processing parameters is crucial for its successful application []. This suggests a potentially limited processing latitude, meaning even slight deviations from optimal conditions could impact the quality of the fabricated structures. Further research and optimization of processing parameters are likely necessary to overcome this limitation and enhance the reliability of PBTMSS-based lithography.
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